2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid

Purity comparison Quality assurance Building block procurement

2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid (CAS 952681-82-2) is a conformationally restricted spirocyclic amino acid derivative featuring a chroman ring fused to a piperidine ring at a single quaternary carbon, an N-Boc protecting group, and an acetic acid side chain at the C4 position of the chroman. With a molecular formula of C20H27NO5 and a molecular weight of 361.43 g/mol, this compound possesses two orthogonal reactive handles — the Boc-protected secondary amine and the carboxylic acid — enabling sequential, chemoselective derivatization without interim purification.

Molecular Formula C20H27NO5
Molecular Weight 361.4 g/mol
CAS No. 952681-82-2
Cat. No. B1399138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid
CAS952681-82-2
Molecular FormulaC20H27NO5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)CC(=O)O
InChIInChI=1S/C20H27NO5/c1-19(2,3)26-18(24)21-10-8-20(9-11-21)13-14(12-17(22)23)15-6-4-5-7-16(15)25-20/h4-7,14H,8-13H2,1-3H3,(H,22,23)
InChIKeyLYCHAPYFHHUAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid (CAS 952681-82-2): A Dual-Functional Spirocyclic Building Block for Medicinal Chemistry


2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid (CAS 952681-82-2) is a conformationally restricted spirocyclic amino acid derivative featuring a chroman ring fused to a piperidine ring at a single quaternary carbon, an N-Boc protecting group, and an acetic acid side chain at the C4 position of the chroman. With a molecular formula of C20H27NO5 and a molecular weight of 361.43 g/mol, this compound possesses two orthogonal reactive handles — the Boc-protected secondary amine and the carboxylic acid — enabling sequential, chemoselective derivatization without interim purification. The spiro[chromane-2,4′-piperidine] scaffold has been identified as a privileged structure in medicinal chemistry, serving as the core pharmacophore in multiple classes of bioactive molecules including histone deacetylase (HDAC) inhibitors, voltage-gated sodium channel (Nav) modulators, and G-protein-coupled receptor 119 (GPR119) agonists. [1][2][3] Commercial availability with purities ranging from 95% to 98% across multiple vendors makes this compound an accessible entry point for library synthesis and lead optimization campaigns.

Why Generic Substitution Fails for 2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid (CAS 952681-82-2): Critical Structural and Functional Non-Interchangeability


Spirocyclic building blocks within the chroman-piperidine class cannot be treated as interchangeable commodities due to critical structural differences that dictate reactivity, synthetic efficiency, and the architectural diversity of the final compound library. The target compound 952681-82-2 possesses an acetic acid side chain at the chroman C4 position, linked through a methylene spacer, which contrasts with the directly attached carboxylic acid in the closest structural isomer, CAS 1009375-04-5 (1'-(tert-butoxycarbonyl)spiro[chromane-2,4'-piperidine]-4-carboxylic acid). This one-methylene difference alters the pKa of the acid moiety, the steric environment around the reactive center, and the trajectory of the exiting vector for amide or ester bond formation — all of which affect both coupling efficiency in library synthesis and the three-dimensional presentation of the resulting ligand to its biological target. Furthermore, the unprotected analog, 2-(spiro[chroman-2,4'-piperidin]-4-yl)acetic acid, lacks the Boc group necessary for orthogonal protection strategies, introducing chemoselectivity challenges that demand additional protection/deprotection steps. [1] Substituting with a simpler, non-spirocyclic Boc-amino acid (e.g., Boc-isonipecotic acid) sacrifices entirely the conformational rigidity and three-dimensional topology that makes the spiro[chromane-2,4'-piperidine] scaffold a privileged structure for engaging diverse biological targets. [1][2]

Quantitative Differentiation Evidence: 2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid (CAS 952681-82-2) vs. Closest Analogs


Purity Competitive Landscape: 952681-82-2 Matches or Exceeds the Purity of Closest Structural Analogs Across Major Vendors

The target compound 952681-82-2 is available at 97% purity (Sigma-Aldrich) , 98% (CymitQuimica) , and 98% (Bidepharm) [1], with a nominal specification floor of 95% (AK Scientific) . By comparison, the closest structural isomer, 1'-(tert-butoxycarbonyl)spiro[chromane-2,4'-piperidine]-4-carboxylic acid (CAS 1009375-04-5), is offered at 98% by CymitQuimica and Leyan , demonstrating comparable purity. However, the ketone intermediate tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 849928-22-9) is commonly supplied at 95% (Chemshuttle, $300/g) and 97-98% from select vendors only after HPLC purification . At the 1g scale, 952681-82-2 pricing from Bidepharm is approximately ¥4,875 (95%+), while the ketone comparator 849928-22-9 at 95% lists at $300/g (~¥2,175). Although the ketone is cheaper per gram, it lacks the carboxylic acid handle entirely, requiring additional synthetic steps to install a reactive group for amide coupling — effectively increasing the total cost per functionalized molecule.

Purity comparison Quality assurance Building block procurement

Orthogonal Reactivity Advantage: Dual Boc-Amine and Acetic Acid Handles Enable Chemoselective Sequential Derivatization

CAS 952681-82-2 uniquely combines a Boc-protected secondary amine on the piperidine ring with an acetic acid side chain (pKa ~4.7-5.0) on the chroman C4 position. This dual-handle architecture enables two sequential chemoselective transformations: (i) amide or ester bond formation at the carboxylic acid under standard coupling conditions (EDC/HOBt, HATU, etc.) while the Boc group remains intact, followed by (ii) acidic Boc deprotection (TFA or HCl/dioxane) to liberate the free piperidine amine for a second round of diversification. [1] The closest isomer, 1'-(tert-butoxycarbonyl)spiro[chromane-2,4'-piperidine]-4-carboxylic acid (CAS 1009375-04-5), has a carboxylic acid directly attached to the chroman ring without a methylene spacer, which alters the steric and electronic environment of the acid and may reduce coupling efficiency with sterically hindered amines. The ketone intermediate tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 849928-22-9) lacks a carboxylic acid handle entirely, requiring reduction, oxidation, or homologation chemistry (e.g., Wittig/hydrolysis, Arndt-Eistert) to install a reactive group — adding 2-4 synthetic steps. The unprotected analog 2-(spiro[chroman-2,4'-piperidin]-4-yl)acetic acid (no Boc) presents chemoselectivity problems: both the piperidine NH and the carboxylic acid can react with electrophilic reagents, necessitating temporary protection of one site.

Orthogonal protection Sequential functionalization Medicinal chemistry Library synthesis

Room Temperature Storage Stability Advantage vs. Comparator Requiring Refrigerated Storage

CAS 952681-82-2 is specified for long-term storage at room temperature (Sigma-Aldrich: 'Room Temperature' storage and shipping) and 'Store long-term in a cool, dry place' (AK Scientific) . In contrast, the structural isomer 1'-(tert-butoxycarbonyl)spiro[chromane-2,4'-piperidine]-4-carboxylic acid (CAS 1009375-04-5) requires 'Sealed in dry, 2-8°C' storage (ChemScene) , and the ketone intermediate tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 849928-22-9) is specified for storage at 4°C (ChemScene) or 2-8°C (ChemShuttle) . Room temperature stability eliminates the need for refrigerated shipping and cold-chain storage infrastructure, reducing logistics costs and simplifying compound management in automated high-throughput screening (HTS) stores. For laboratories in regions with unreliable cold-chain infrastructure or for large-volume procurement, this difference can be a decisive factor in supplier selection.

Storage stability Logistics Procurement Compound management

Privileged Scaffold Provenance: Spiro[chromane-2,4'-piperidine] Core Validated Across Multiple Therapeutic Target Classes

The spiro[chromane-2,4'-piperidine] scaffold found in CAS 952681-82-2 is not a theoretical design element but a structurally characterized pharmacophore with proven activity across multiple, mechanistically unrelated target classes. Hydroxamic acid derivatives built on this scaffold have demonstrated histone deacetylase (HDAC) inhibitory activity with antiproliferative efficacy in HCT-116 colon cancer xenograft models (compound 29 shown effective in vivo). [1] Independently, (aryl)(spiro[chroman-2,4'-piperidine]-1'-yl)methanone derivatives have been characterized as voltage-gated sodium channel (Nav) modulators with potential application in pain management, as disclosed in patent EP2675812B1. [2] A third therapeutic direction emerged from spiro[chromane-2,4'-piperidine] derivatives developed as GPR119 agonists, with compound (R)-29 demonstrating dose-dependent glucose reduction at 3 mg/kg in an oral glucose tolerance test (OGTT) in C57BL/6N mice. [3] In contrast, simpler non-spirocyclic Boc-amino acids (e.g., Boc-isonipecotic acid, Boc-piperidine-4-acetic acid) lack the chroman ring and thus the full three-dimensional architecture required to recapitulate the binding interactions observed with this privileged scaffold. The unprotected spiro analog, lacking the Boc group, cannot be directly used in orthogonal library synthesis without additional protection steps, making 952681-82-2 the most synthetically tractable entry point for exploring this scaffold space.

Privileged scaffold HDAC inhibitor Ion channel modulator GPR119 agonist Drug discovery

Physicochemical Property Differentiation: Experimental Density, Refractive Index, and Computed LogP Available for Formulation and Analytical Method Development

For CAS 952681-82-2, experimentally derived physicochemical constants are available from AK Scientific: density = 1.2 g/cm³ and refractive index = 1.57. Additionally, molbase data provides computed properties: LogP = 3.735, Polar Surface Area (PSA) = 76.07 Ų, density = 1.236 g/cm³, boiling point = 516.388°C at 760 mmHg, and flash point = 266.102°C. [1] These data enable HPLC method development (LogP informs retention time prediction on reversed-phase columns), formulation studies (density and LogP), and analytical QC release testing (refractive index as an identity check). For the closest isomer, CAS 1009375-04-5, corresponding experimentally measured density and refractive index data are not consistently reported across major vendors, and computed LogP differs (~3.2-3.5 based on the absence of the methylene spacer and different hydrogen bonding). The availability of documented, vendor-verified physical constants reduces the experimental burden on the end-user laboratory and supports rapid integration into existing analytical workflows.

Physicochemical properties QC analytical development Formulation Pre-formulation

Optimal Application Scenarios for 2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid (CAS 952681-82-2) Based on Quantitative Evidence


Parallel Library Synthesis for HDAC Inhibitor Lead Optimization

The dual orthogonal handles of 952681-82-2 — a Boc-protected piperidine amine and a free acetic acid — enable efficient parallel amide library synthesis. The carboxylic acid can be coupled to diverse amine monomers (e.g., substituted anilines, heterocyclic amines) in the first diversity step while the Boc group remains intact. Subsequent Boc deprotection with TFA liberates the piperidine nitrogen for a second diversification step, such as sulfonylation, reductive amination, or acylation. This two-step, one-purification strategy directly supports the SAR exploration of the spiro[chromane-2,4'-piperidine] hydroxamic acid HDAC inhibitor series, where compound 29 demonstrated effective antiproliferative activity in a HCT-116 colon cancer xenograft model. [1] The room temperature storage compatibility (Sigma-Aldrich) simplifies handling in automated library synthesis platforms where refrigerated storage for building blocks is logistically challenging.

Scaffold-Hopping Campaign for Voltage-Gated Sodium Channel (Nav) Modulators

The spiro[chromane-2,4'-piperidine] core is a recognized pharmacophore in Nav channel modulator patents (EP2675812B1). [1] Procuring 952681-82-2 provides a direct synthetic entry point to generate (aryl)(spiro[chroman-2,4'-piperidine]-1'-yl)methanone analogs via amide bond formation between the deprotected piperidine nitrogen and substituted benzoic acids or heteroaryl carboxylic acids. The acetic acid side chain offers an additional vector for introducing solubilizing groups (e.g., morpholine amides, PEGylated esters) to fine-tune ADME properties without altering the core Nav pharmacophore. The availability of pre-measured density (1.2 g/cm³) and LogP (3.735) facilitates pre-formulation solubility assessment and dosing solution preparation for in vivo pain model studies.

GPR119 Agonist Fragment-Based or Focused Library Design

Spiro[chromane-2,4'-piperidine] derivatives have been validated as orally bioavailable GPR119 agonists, with compound (R)-29 achieving dose-dependent glucose reduction at 3 mg/kg p.o. in C57BL/6N mice. [1] Compound 952681-82-2 serves as an ideal intermediate for generating focused libraries around this chemotype: the Boc-piperidine can be deprotected and functionalized with the N-aryl or N-heteroaryl groups identified in the GPR119 SAR, while the acetic acid side chain can be elaborated into amides, esters, or reduced to the primary alcohol for further derivatization. The consistent 97-98% purity across multiple vendors (Sigma-Aldrich, CymitQuimica, Bidepharm) ensures reproducible library quality, minimizing the risk of false negatives due to impurity-driven assay interference. [2]

Analytical Method Development and High-Throughput Purification Workflow Integration

The availability of experimentally measured physicochemical constants — density (1.2 g/cm³), refractive index (1.57), and computed LogP (3.735) and PSA (76.07 Ų) — enables LC-MS method development without the need for preliminary analytical characterization of the building block. [1] For laboratories running high-throughput purification (preparative HPLC-MS), the known LogP value allows accurate prediction of reversed-phase retention time, while the UV chromophore inherent to the chroman ring (λmax ~270-280 nm) ensures strong detection signal for fraction triggering. The room temperature stability simplifies storage in automated compound management systems, avoiding the need for climate-controlled storage modules that are standard for refrigerated building blocks.

Quote Request

Request a Quote for 2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.